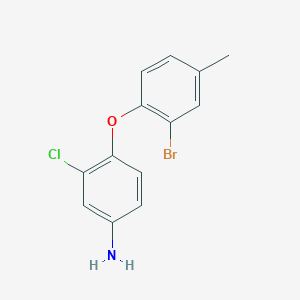
4-(2-Bromo-4-methylphenoxy)-3-chloroaniline
説明
4-(2-Bromo-4-methylphenoxy)-3-chloroaniline, or BMP-3-Cl, is a compound that has been studied for its potential applications in scientific research. It is a derivative of aniline and is used as a reagent in chemical synthesis. BMP-3-Cl has been studied for its ability to act as a catalyst in organic reactions, as well as its ability to be used as a ligand in coordination chemistry. BMP-3-Cl has also been used in the development of new materials, such as polymers and catalysts. In addition, it has been studied for its potential applications in biochemistry and physiology.
科学的研究の応用
Characterization of DNA Adducts
Research on similar compounds, such as 4,4'-methylenebis(2-chloroaniline) (MOCA), has focused on their genotoxic and carcinogenic properties, including the metabolic activation and formation of DNA adducts. These studies provide insights into the mechanisms by which these compounds can cause DNA damage, which is crucial for understanding their potential risks and applications in fields such as toxicology and cancer research (Segerbäck & Kadlubar, 1992).
Herbicide Metabolism and Environmental Fate
Another area of research involves the metabolism and environmental fate of hydroxybenzonitrile herbicides, which share structural similarities with the target compound. These studies focus on identifying metabolites and understanding their behavior in environmental processes such as groundwater recharge and bank filtration. This research is important for assessing the environmental impact of these compounds and their potential use in agriculture (Grass et al., 2000).
Transformation by Aqueous Chlorination
Research on the transformation of bromophenols by aqueous chlorination explores the reaction mechanisms and identifies the products formed during water treatment processes. This is relevant for understanding the environmental fate and potential risks associated with the use of similar compounds in water disinfection (Xiang et al., 2020).
Synthesis and Structural Analysis
Studies on the synthesis and structural analysis of related compounds provide insights into their chemical properties and potential applications in materials science and chemistry. For example, the synthesis of oxido-vanadium(V) complexes with tridentate Schiff base ligands offers information on their molecular structure and potential uses in catalysis and materials research (Sheikhshoaie et al., 2015).
特性
IUPAC Name |
4-(2-bromo-4-methylphenoxy)-3-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO/c1-8-2-4-12(10(14)6-8)17-13-5-3-9(16)7-11(13)15/h2-7H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSONLWWCHIHJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromo-4-methylphenoxy)-3-chloroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



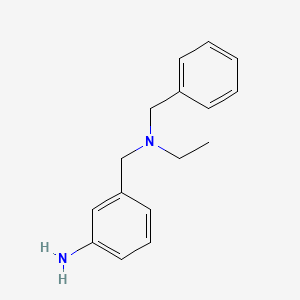
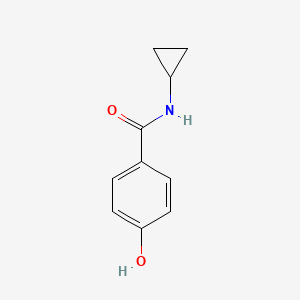
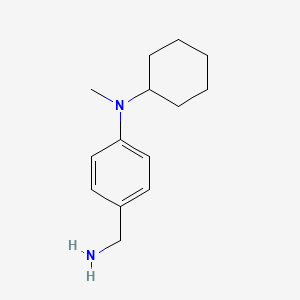
![4-[(2-Methoxyethyl)amino]benzonitrile](/img/structure/B1517106.png)
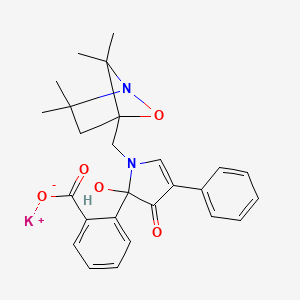

![2-[({[Carboxy(hydroxy)methyl]sulfanyl}methyl)sulfanyl]-2-hydroxyacetic acid](/img/structure/B1517132.png)

![[1,4-Bipiperidine]-3-methanol dihydrochloride](/img/structure/B1517134.png)
![(2Z)-2-[(2E,4E)-5-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B1517145.png)



![{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine](/img/structure/B1517161.png)